Nickel(II)acetylacetonatedihydrate

Description

Significance as a Coordination Complex in Transition Metal Chemistry

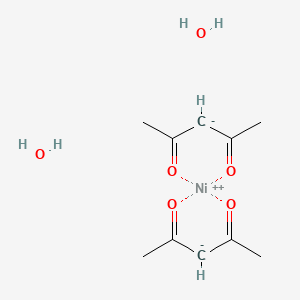

The structure of Nickel(II) acetylacetonate (B107027) dihydrate serves as a classic example of an octahedral complex in transition metal chemistry. The two bidentate acetylacetonate ligands occupy the equatorial positions, while the two water molecules are situated at the axial positions. handwiki.orgwikipedia.org This arrangement leads to a tetragonally distorted octahedral geometry. handwiki.orgmetu.edu.tr The compound can exist as both cis and trans isomers, with the trans isomer being the more stable and commonly isolated form. handwiki.orgwikipedia.org The study of its isomeric forms and the nature of the metal-ligand bonding has provided valuable insights into the principles of coordination chemistry.

The anhydrous form of nickel(II) acetylacetonate exhibits an interesting trimeric structure, [Ni(acac)₂]₃, where three nickel atoms are linked by bridging oxygen atoms from the acetylacetonate ligands. handwiki.orgwikipedia.org This trimeric structure is formed upon dehydration of the dihydrate, for instance, by heating in a vacuum or through azeotropic distillation. handwiki.orgchemicalbook.com

Overview of Research Trajectories and Applications

The research interest in Nickel(II) acetylacetonate dihydrate stems from its versatility as a precursor and catalyst in various chemical transformations. Its solubility in organic solvents makes it a valuable reagent in organic and organometallic synthesis. chemicalbook.comguidechem.com

Key research applications include:

Catalysis: Nickel(II) acetylacetonate is a precursor for several important nickel-based catalysts used in organic synthesis. wikipedia.orgguidechem.comsigmaaldrich.com It is employed in reactions such as olefin oligomerization, hydrogenation, and cross-coupling reactions. chemicalbook.comchembk.comresearchgate.net For instance, it is a component in Ziegler-Natta type catalyst systems for the polymerization of alkenes. mdpi.com

Nanomaterial Synthesis: The compound serves as a precursor for the synthesis of nickel and nickel oxide (NiO) nanoparticles and thin films. guidechem.comsigmaaldrich.com These nanomaterials have applications in electronics, catalysis, and magnetic materials. guidechem.com The sol-gel technique often utilizes nickel(II) acetylacetonate for the deposition of NiO thin films. wikipedia.orgguidechem.com

Precursor in Organometallic Chemistry: It is used in the synthesis of other organonickel compounds, such as nickelocene (B73246) and bis(cyclooctadiene)nickel(0), which are themselves important catalysts and reagents. chemicalbook.comguidechem.com

Historical Context of Synthesis and Early Characterization

The preparation of Nickel(II) acetylacetonate dihydrate is typically achieved through the reaction of a nickel(II) salt, such as nickel(II) chloride or nickel(II) nitrate (B79036), with acetylacetone (B45752) in the presence of a base. handwiki.orgchemicalbook.com The base, often sodium acetate (B1210297) or sodium hydroxide (B78521), facilitates the deprotonation of acetylacetone to form the acetylacetonate anion, which then coordinates to the nickel(II) ion. guidechem.comchembk.comias.ac.in

One established method involves treating an aqueous solution of a nickel(II) salt with acetylacetone and a weak base, leading to the precipitation of the blue-green dihydrate complex. chemicalbook.comguidechem.com An alternative synthesis route involves the direct reaction of nickel(II) hydroxide with acetylacetone. chemicalbook.comias.ac.in More recent methods have focused on improving the efficiency and simplicity of the synthesis, aiming for higher yields and purity. ias.ac.ingoogle.com

Early characterization of the compound involved elemental analysis and spectroscopic techniques to determine its composition and structure. The development of single-crystal X-ray diffraction provided definitive proof of its octahedral geometry and the existence of both cis and trans isomers. metu.edu.tr

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H18NiO6 |

|---|---|

Molecular Weight |

292.94 g/mol |

IUPAC Name |

nickel(2+);pentane-2,4-dione;dihydrate |

InChI |

InChI=1S/2C5H7O2.Ni.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3H,1-2H3;;2*1H2/q2*-1;+2;; |

InChI Key |

RPKPDVFIWFMZDG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.O.[Ni+2] |

Origin of Product |

United States |

Synthesis Methodologies and Pathways

Direct Synthesis Routes

Direct synthesis methods involve the one-pot reaction of nickel precursors with acetylacetone (B45752) to form the desired dihydrate complex.

A highly efficient and facile method for synthesizing bis(acetylacetonato)nickel(II) dihydrate involves the reaction of Nickel(II) hydroxide (B78521) oxide (NiO(OH)) with acetylacetone (Hacac). ias.ac.inrsc.orgias.ac.in This reaction is noteworthy for proceeding smoothly and affording a very high yield of the blue-green product, [Ni(acac)₂]·2H₂O. ias.ac.inrsc.orgias.ac.in

The process begins with the preparation of NiO(OH), which is typically synthesized by oxidizing Nickel(II) hydroxide with an oxidizing agent like bromine in an alkaline suspension. ias.ac.in The resulting black NiO(OH) is then suspended in water and stirred with acetylacetone. ias.ac.in An exothermic reaction occurs almost immediately, and the black solid is completely converted to the blue-green dihydrate complex within approximately 15 minutes. ias.ac.in A significant advantage of this method is that it does not require the use of a buffer, which can sometimes contaminate the final product. ias.ac.in The pH of the solution naturally settles around 5, which is conducive to the formation of metal acetylacetonate (B107027) complexes. ias.ac.in

A widely employed method for preparing Nickel(II) acetylacetonate dihydrate involves the reaction of a soluble nickel(II) salt, such as nickel(II) chloride hexahydrate or nickel(II) nitrate (B79036) hexahydrate, with acetylacetone in the presence of a base to control the pH. guidechem.comchemicalbook.comgoogle.com This approach typically involves two main steps: the precipitation of nickel hydroxide followed by its reaction with acetylacetone.

Initially, an alkaline solution, such as sodium hydroxide, is added to the aqueous solution of the nickel salt to precipitate nickel hydroxide. google.comchembk.com The precise control of pH during this precipitation step is crucial for maximizing the final product yield. google.comgoogle.com Research indicates that a pH range of 8 to 9 is optimal for the complete precipitation of nickel hydroxide while avoiding side reactions of the excess base with acetylacetone. google.com

In the subsequent step, acetylacetone is added to the reaction mixture containing the nickel hydroxide precipitate. google.comgoogle.com The mixture is heated and stirred, leading to the conversion of the precipitate into the soluble, light-blue crystals of Ni(acac)₂·2H₂O. google.com This method has been reported to achieve yields exceeding 95%. google.comgoogle.com The use of a weak base like sodium acetate (B1210297) also facilitates the formation of the dihydrate complex from nickel(II) salts and acetylacetone. guidechem.comchemicalbook.com

Both direct synthesis routes offer high yields, but they differ in their approach and reaction parameters. The choice of method can depend on the available starting materials and desired process simplicity.

| Feature | Reaction with NiO(OH) | Controlled pH Precipitation |

| Nickel Precursor | Nickel(II) Hydroxide Oxide ias.ac.in | Soluble Nickel(II) Salts (e.g., NiCl₂·6H₂O, Ni(NO₃)₂·6H₂O) google.com |

| Key Reagents | Acetylacetone, Water ias.ac.in | Acetylacetone, Base (e.g., NaOH) google.com |

| pH Control | Self-regulating to ~pH 5 (Buffer-free) ias.ac.in | Controlled at pH 8-9 for precipitation google.com |

| Reaction Time | ~15 minutes for conversion ias.ac.in | ~10 hours reflux for conversion google.com |

| Reported Yield | Very high yield ias.ac.inrsc.orgias.ac.in | >95% google.comgoogle.com |

| Process Simplicity | Fewer steps, avoids separate base addition ias.ac.in | Involves initial precipitation followed by conversion google.com |

This table provides a summary of comparative data based on available research findings.

Preparation of the Diaquo Complex from Anhydrous Precursors

The dihydrate form of nickel(II) acetylacetonate can also be prepared from its anhydrous counterpart.

The anhydrous form of nickel(II) acetylacetonate, [Ni(acac)₂]₃, is a dark green, trimeric solid. wikipedia.org This complex readily reacts with water to form the blue-green diaquo complex, Ni(acac)₂(H₂O)₂. wikipedia.org The anhydrous compound can be obtained by dehydrating the dihydrate, for instance, through azeotropic distillation in toluene (B28343) or by heating under reduced pressure. chemicalbook.comwikipedia.org Subsequent exposure of the anhydrous solid to water will yield the dihydrate. wikipedia.org This reversible hydration demonstrates the stability of the diaquo complex in the presence of water.

Green Chemistry Approaches to Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. In the context of nickel(II) acetylacetonate dihydrate synthesis, electrochemical methods represent a promising green alternative.

An electrochemical approach allows for the synthesis of bis(acetylacetonato)diaquanickel(II) in high yield by the direct dissolution of a nickel metal anode in a solution of acetylacetone and ethanol. researchgate.net This method avoids the use of nickel salt precursors, thereby reducing the generation of salt by-products. The process can be optimized by controlling parameters such as temperature and the use of conductive additives to improve yields. researchgate.net This direct use of the metal exemplifies a cleaner synthetic route that aligns with the principles of green chemistry.

Purification and Isolation Techniques for Academic Study

For academic research, obtaining nickel(II) acetylacetonate dihydrate in a highly pure form is paramount for accurate characterization and use in further reactions. The primary method for purification is recrystallization.

The crude, blue-green solid product obtained from the synthesis is first washed with water to remove any unreacted salts and other water-soluble impurities. guidechem.com Following the initial wash, the product is typically dried in a vacuum desiccator. guidechem.com

Recrystallization: The most effective solvent for the recrystallization of nickel(II) acetylacetonate dihydrate is methanol (B129727). guidechem.comchemicalbook.com The crude, dried solid is dissolved in a minimum amount of hot methanol. The hot, saturated solution is then allowed to cool slowly. As the solution cools, the solubility of the complex decreases, leading to the formation of well-defined, emerald-green crystals of the purified dihydrate. guidechem.comchemicalbook.com This process effectively removes impurities that are either more soluble or less soluble in methanol than the desired product.

Isolation: Once recrystallization is complete, the purified crystals are isolated from the mother liquor by filtration. The collected crystals are then washed with a small amount of cold methanol to remove any residual impurities adhering to the crystal surfaces. To ensure the complete removal of the solvent, the purified crystals are dried under vacuum. oup.com

An alternative method for dehydration of the dihydrate to the anhydrous form involves azeotropic distillation with toluene. guidechem.comchemicalbook.com However, for the isolation of the dihydrate itself for academic study, controlled drying under vacuum is the preferred method to prevent the loss of the coordinated water molecules.

Characterization: The purity of the isolated nickel(II) acetylacetonate dihydrate can be confirmed through various analytical techniques. The sharp melting point of the purified crystals is a good indicator of purity. Spectroscopic methods, such as infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, are also employed to verify the structure and purity of the complex. ias.ac.inoup.com

| Purification Step | Technique | Solvent/Conditions | Purpose |

| Initial Washing | Filtration | Water | Removal of unreacted salts and water-soluble impurities |

| Drying | Vacuum Desiccator | Room Temperature | Removal of residual water |

| Purification | Recrystallization | Methanol | Separation from soluble and insoluble impurities |

| Final Isolation | Filtration | Cold Methanol (wash) | Collection of purified crystals |

| Final Drying | Vacuum | Room Temperature | Removal of residual recrystallization solvent |

Structural Elucidation and Crystallographic Analysis

Crystal Structure Determination

The precise molecular geometry and crystal packing of Nickel(II) acetylacetonate (B107027) dihydrate have been primarily elucidated through single-crystal X-ray diffraction studies. This powerful analytical method allows for the accurate determination of atomic positions, bond lengths, and bond angles within the crystal lattice.

Single-crystal X-ray diffraction analysis has been instrumental in revealing the intricate structural details of Nickel(II) acetylacetonate dihydrate. These studies have confirmed the compound's molecular formula and provided a comprehensive understanding of its coordination environment, ligand binding, and the role of water molecules.

In the solid state, the Nickel(II) ion in [Ni(acac)2(H2O)2] exhibits a distorted octahedral coordination geometry. wikipedia.orghandwiki.org The central nickel atom is coordinated to four oxygen atoms from the two bidentate acetylacetonate (acac) ligands and two oxygen atoms from the two water molecules. wikipedia.orghandwiki.org This arrangement results in a coordination number of six for the nickel center, which is a common feature for many nickel(II) complexes. The octahedral geometry is a key factor in determining the electronic and magnetic properties of the compound.

Detailed crystallographic data reveals variations in the Nickel-Oxygen (Ni-O) bond lengths within the coordination sphere, indicating a distortion from a perfect octahedron. In the common trans isomer, the Ni-O bonds to the axially positioned water molecules are typically longer than the equatorial Ni-O bonds to the acetylacetonate ligands. wikipedia.orghandwiki.org For instance, reported axial Ni-O(water) bond lengths are around 2.100 Å to 2.140 Å, while the equatorial Ni-O(acac) bond lengths are in the range of 1.996 Å to 2.026 Å. wikipedia.orghandwiki.orgibm.com This tetragonal distortion is a consequence of the different electronic nature and steric requirements of the water and acetylacetonate ligands.

| Bond | Typical Bond Length (Å) |

| Ni-O (axial, water) | 2.100 - 2.140 |

| Ni-O (equatorial, acac) | 1.996 - 2.026 |

Data derived from multiple crystallographic studies. wikipedia.orghandwiki.orgibm.com

Nickel(II) acetylacetonate dihydrate can exist as two geometric isomers: cis and trans. wikipedia.orghandwiki.org In the trans isomer, the two coordinated water molecules are located on opposite sides of the nickel ion (at a 180° angle to each other), while in the cis isomer, they are adjacent (at a 90° angle). The trans isomer is generally the more commonly observed and thermodynamically preferred form in the solid state. handwiki.orgresearchgate.net The specific isomer obtained can sometimes be influenced by the solvent used for crystallization. handwiki.orgresearchgate.net The different spatial arrangement of the ligands in the cis and trans isomers can lead to variations in their physical properties, such as solubility and reactivity.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a fundamental technique used to confirm the phase purity and crystalline nature of a bulk sample of Nickel(II) acetylacetonate dihydrate. The resulting diffraction pattern is a unique fingerprint of the compound's crystal structure. The analysis of a PXRD pattern for a synthesized batch of Nickel(II) acetylacetonate dihydrate involves comparing the experimental peak positions (2θ values) and their relative intensities to a reference pattern calculated from single-crystal X-ray diffraction data or a standard from a diffraction database.

The sharp peaks in the PXRD pattern indicate a well-ordered, crystalline material, as opposed to a broad halo which would signify an amorphous solid. researchgate.net For related bis(β-diketonato)nickel(II) dihydrate complexes, PXRD has been successfully employed to determine the crystal system and unit cell parameters, confirming a monoclinic crystal system in those cases. jocpr.com This demonstrates the utility of PXRD in verifying that the bulk material consists of the desired dihydrate phase and is free from significant crystalline impurities, such as the anhydrous trimeric form.

Supramolecular Interactions and Crystal Packing

The arrangement of individual Ni(C₅H₇O₂)₂(H₂O)₂ molecules in the crystal lattice is governed by a network of non-covalent supramolecular interactions. These interactions, particularly hydrogen bonds, are crucial in stabilizing the three-dimensional crystal structure.

Analysis of Hydrogen Bonding Networks Involving Water Molecules

The two coordinated water molecules are central to the formation of the supramolecular assembly. Acting as hydrogen bond donors, the hydrogen atoms of the aqua ligands form robust O-H···O hydrogen bonds with the carbonyl oxygen atoms of the acetylacetonate ligands of adjacent molecules. nih.gov This interaction, where the X-H group is the donor (O-H) and the acceptor (:A) is a lone pair on another oxygen atom, is the most significant directional force in the crystal packing. colostate.edu

Interactive Table 2: Typical Hydrogen Bond Geometry

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| O (water) | H | O (acac) | ~0.84 | ~1.8 - 2.2 | ~2.7 - 3.0 | ~150 - 175 |

Intermolecular Interactions in the Solid State

Beyond the primary hydrogen bonding network, the crystal structure of Nickel(II) acetylacetonate dihydrate is further stabilized by a combination of weaker intermolecular forces. These include van der Waals interactions, which are ubiquitous, and potentially weak C-H···O interactions. The methyl (CH₃) and methine (CH) groups of the acetylacetonate ligands can act as weak hydrogen bond donors to the oxygen atoms of neighboring molecules.

The cumulative effect of the strong O-H···O hydrogen bonds and these numerous weaker interactions dictates the efficient packing of the molecules in the solid state. This network of interactions results in a stable, three-dimensional framework structure. nih.gov The analysis of these interactions is key to understanding the material's physical properties.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying the various intermolecular interactions within a crystal. rsc.org The Hirshfeld surface is generated for a molecule, and the property d_norm is mapped onto it. This function highlights regions of close intermolecular contact; red spots on the d_norm map indicate contacts shorter than the van der Waals radii sum and are indicative of strong interactions like hydrogen bonds. mdpi.com

A two-dimensional "fingerprint plot" is derived from the Hirshfeld surface, which summarizes all intermolecular contacts by plotting the distance to the nearest atom external to the surface (dₑ) against the distance to the nearest atom internal to the surface (dᵢ). This plot allows for the deconstruction of the surface into contributions from different types of atomic contacts.

For aquated metal complexes, the fingerprint plots typically show distinct features:

O···H/H···O Contacts: These appear as sharp "spikes" in the plot and represent the strong hydrogen bonds involving the water ligands. They make a significant contribution to the total Hirshfeld surface. nih.govnih.gov

H···H Contacts: These usually form the largest contribution to the surface area, appearing as a large, diffuse region in the center of the plot. nih.govnih.gov

C···H/H···C Contacts: These are represented by "wing-like" features on the sides of the plot and correspond to weaker C-H···π or C-H···O interactions. nih.gov

While a specific Hirshfeld analysis for Ni(C₅H₇O₂)₂(H₂O)₂ is not detailed in the literature, analysis of analogous aquated metal-organic complexes provides representative percentage contributions for the various contacts.

Interactive Table 3: Representative Hirshfeld Surface Contact Contributions for Aquated Metal Complexes

Percentages are representative and based on published analyses of similar structures. nih.govnih.gov

| Intermolecular Contact Type | Percentage Contribution to Hirshfeld Surface |

| H···H | 55% - 60% |

| O···H / H···O | 18% - 25% |

| C···H / H···C | 15% - 22% |

| Other (C···C, C···O, etc.) | < 5% |

Spectroscopic Characterization and Advanced Analytical Techniques

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and investigating the fragmentation patterns of molecules. For Nickel(II) acetylacetonate (B107027), electron ionization mass spectrometry reveals characteristic fragmentation pathways.

Theoretical studies on the fragmentation of isolated Ni(acac)₂ suggest that the most favorable initial fragmentation involves the cleavage of the two Ni-O bonds, leading to the loss of the acetylacetonate ligands. acs.orgnih.gov This indicates the relative weakness of the metal-ligand bonds compared to the internal bonds of the ligand itself. Other fragmentation patterns, such as the breaking of C-C or C-O bonds within the ligand, require significantly more energy. acs.orgnih.gov

Experimental mass spectra of related metal acetylacetonate complexes often show the molecular ion peak followed by the loss of ligand fragments, which aligns with the theoretical predictions. d-nb.info The specific fragmentation pattern can provide valuable information about the stability of the complex and the strength of its coordination bonds.

Thermal Analysis

Thermal analysis techniques are crucial for understanding the thermal stability and decomposition behavior of [Ni(acac)₂(H₂O)₂].

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. For [Ni(acac)₂(H₂O)₂], TGA reveals a multi-step decomposition process. The initial weight loss corresponds to the removal of the two water molecules of hydration. This dehydration step typically occurs at relatively low temperatures. At higher temperatures, the anhydrous Ni(acac)₂ complex undergoes further decomposition. coleparmer.com The final decomposition product is typically nickel oxide (NiO). coleparmer.com The TGA curve provides quantitative information about the stoichiometry of the dehydration and decomposition steps.

Differential thermal analysis (DTA) measures the temperature difference between a sample and a reference material as a function of temperature. This technique is used to detect thermal events such as phase transitions and chemical reactions. rsc.org For [Ni(acac)₂(H₂O)₂], DTA curves would show endothermic peaks corresponding to the dehydration process and subsequent melting and decomposition of the anhydrous complex. rsc.org The combination of TGA and DTA provides a comprehensive picture of the thermal behavior of the compound. rsc.org

Magnetic Susceptibility Measurements

The magnetic properties of [Ni(acac)₂(H₂O)₂] arise from the two unpaired electrons in the d⁸ configuration of the octahedral Ni(II) center. wikipedia.orgstackexchange.com Magnetic susceptibility measurements are used to determine the effective magnetic moment (μ_eff) of the complex.

For a d⁸ ion in an octahedral field, the expected spin-only magnetic moment is approximately 2.83 Bohr magnetons (μ_B). The anhydrous form, which has a trimeric structure, exhibits normal paramagnetism down to about 80 K with an effective magnetic moment of 3.2 μ_B. wikipedia.org The dihydrate, [Ni(acac)₂(H₂O)₂], is also paramagnetic. wikipedia.org The measured magnetic moment for monomeric octahedral Ni(II) complexes is typically in the range of 2.9 to 3.4 μ_B, which is slightly higher than the spin-only value due to orbital contributions.

Gouy Method and Other Techniques for Magnetic Moment Determination

The magnetic properties of coordination compounds like Nickel(II) acetylacetonate dihydrate provide profound insights into their electronic structure. The determination of magnetic susceptibility, and subsequently the effective magnetic moment (μ_eff), is accomplished through various experimental techniques, ranging from classical methods to highly sensitive modern instrumentation.

The Gouy method stands as a foundational technique for measuring magnetic susceptibility. dalalinstitute.com It operates on the principle of measuring the force exerted on a sample when it is placed in a non-uniform magnetic field. dalalinstitute.comrsc.org A cylindrical sample is suspended from a balance so that one end is in a region of high magnetic field strength and the other is in a region of negligible field. dalalinstitute.com Paramagnetic substances, which are attracted to the magnetic field, will appear heavier, while diamagnetic substances, which are repelled, will appear lighter. umb.edu The change in weight is directly proportional to the volume susceptibility of the sample. While historically significant, the traditional Gouy balance is less common in modern research due to the large sample size required. umb.edu

A modern adaptation based on the Gouy principle is the Evans balance, which is a more compact, portable, and sensitive instrument suitable for microscale samples. umb.eduumb.edu It offers rapid and accurate digital readings, making it a convenient tool in contemporary inorganic chemistry laboratories for determining the magnetic properties of solids and solutions. umb.edu

For more detailed and precise magnetic characterization, particularly as a function of temperature, other advanced techniques are employed. These include:

Superconducting Quantum Interference Device (SQUID) Magnetometry: This is one of the most sensitive methods available for measuring magnetic properties. SQUID magnetometers can detect extremely small magnetic fields, allowing for the accurate measurement of magnetic susceptibility on very small samples over a wide range of temperatures (from near absolute zero to high temperatures) and applied magnetic fields. researchgate.net

Vibrating Sample Magnetometry (VSM): In this technique, the sample is vibrated within a uniform magnetic field. The resulting oscillation induces an electrical signal in a set of pick-up coils, which is proportional to the magnetic moment of the sample. VSM is a versatile and widely used method for characterizing the magnetic properties of materials. christuniversity.in

The selection of a particular technique depends on the required sensitivity, the temperature range of interest, and the nature of the sample being studied.

Interpretation of Magnetic Behavior (e.g., Spin-Orbit Coupling, Ferromagnetic Exchange)

The magnetic behavior of Nickel(II) acetylacetonate dihydrate, Ni(acac)₂(H₂O)₂, is understood by examining its electronic configuration and molecular structure. The nickel(II) ion has a d⁸ electron configuration. In the dihydrate complex, the nickel center is in a pseudo-octahedral coordination environment, provided by the two bidentate acetylacetonate ligands and two water molecules. wikipedia.orghandwiki.org

For a d⁸ ion in an octahedral field, the two electrons with parallel spins occupy the e_g orbitals, resulting in two unpaired electrons. The spin-only magnetic moment (μ_so) can be calculated using the formula:

μ_so = √[n(n+2)]

where 'n' is the number of unpaired electrons. For n=2, the calculated spin-only value is √8, which is approximately 2.83 Bohr Magnetons (BM).

Spin-Orbit Coupling

Experimentally, the effective magnetic moment (μ_eff) for octahedral Ni(II) complexes is typically observed in the range of 2.9 to 3.4 BM, which is significantly higher than the spin-only value. christuniversity.in This deviation is attributed to spin-orbit coupling . The ground electronic state for an octahedral Ni(II) ion is ³A₂g. Spin-orbit coupling causes a mixing of this ground state with the first excited triplet state, ³T₂g. berkeley.edu This mixing introduces an orbital angular momentum contribution to the magnetic moment, causing the measured value to be higher than the spin-only prediction. The extent of this contribution, and thus the exact value of μ_eff, is influenced by the specific ligand field environment.

Table 1: Theoretical and Experimental Magnetic Moments for Octahedral Ni(II) Complexes

| Parameter | Value | Comment |

|---|---|---|

| Number of Unpaired Electrons (n) | 2 | For a d⁸ ion in a high-spin octahedral field. |

| Spin-Only Magnetic Moment (μ_so) | 2.83 BM | Calculated as √[2(2+4)]. |

| Typical Experimental Range (μ_eff) | 2.9 - 3.4 BM | The higher value is due to spin-orbit coupling. christuniversity.in |

Ferromagnetic Exchange

While the monomeric Ni(acac)₂(H₂O)₂ complex is expected to behave as a simple paramagnet, a fascinating magnetic phenomenon occurs in its anhydrous form. Upon dehydration, Nickel(II) acetylacetonate forms a linear trimer, [Ni(acac)₂]₃. wikipedia.orghandwiki.org In this trimeric structure, adjacent nickel atoms are bridged by oxygen atoms, with intramolecular Ni-Ni distances of approximately 2.88 Å and 2.90 Å. rsc.org

This close proximity allows for ferromagnetic exchange interactions between the electron spins on the neighboring Ni(II) centers, mediated by the bridging oxygen atoms (superexchange). researchgate.netresearchgate.net This ferromagnetic coupling causes the magnetic moments of the individual nickel ions to align parallel to each other at low temperatures, leading to a cooperative magnetic effect.

Magnetic susceptibility studies on the trimer [Ni(acac)₂]₃ reveal this behavior clearly. wikipedia.orgrsc.org At temperatures down to about 80 K, the compound exhibits normal paramagnetic behavior with an effective magnetic moment of around 3.2 BM per nickel atom, consistent with the expected value for an isolated octahedral Ni(II) ion. wikipedia.org However, as the temperature is lowered further, the ferromagnetic coupling becomes dominant, and the effective magnetic moment rises significantly, reaching a value of 4.1 BM at 4.3 K. wikipedia.orgrsc.org This increase indicates the alignment of spins across the three nickel centers, resulting in a high-spin ground state (S=3) for the entire molecule. rsc.org

Table 2: Temperature-Dependent Magnetic Moment of Anhydrous Trimeric Nickel(II) acetylacetonate, [Ni(acac)₂]₃

| Temperature (K) | Effective Magnetic Moment (μ_eff) per Ni atom (BM) | Dominant Magnetic Behavior |

|---|---|---|

| ~300 - 80 | ~3.2 | Paramagnetism with weak coupling. wikipedia.org |

| 4.3 | 4.1 | Strong ferromagnetic exchange coupling. wikipedia.orgrsc.org |

Therefore, while the magnetic properties of Nickel(II) acetylacetonate dihydrate are governed by the paramagnetism of isolated Ni(II) ions with a contribution from spin-orbit coupling, its anhydrous trimeric form provides a classic example of intramolecular ferromagnetic exchange.

Coordination Chemistry and Derivative Synthesis

Ligand Exchange Reactions and Formation of Monomeric Adducts

The coordinated water molecules in Nickel(II) acetylacetonate (B107027) dihydrate are relatively labile and can be readily replaced by other Lewis bases. This reactivity allows for the synthesis of a wide array of monomeric adducts and mixed-ligand complexes. Similarly, the anhydrous form of nickel(II) acetylacetonate, which exists as a trimer, [Ni(acac)₂]₃, can be cleaved by Lewis bases to yield monomeric adducts. handwiki.orgwikipedia.org

Reactions with Nitrogen Donor Ligands (e.g., Tmeda, Pyridine-N-oxide)

Nitrogen-containing ligands readily react with nickel(II) acetylacetonate to form stable, monomeric, octahedral complexes. The reaction typically involves the displacement of the two aquo ligands from the dihydrate or the cleavage of the oxygen bridges in the anhydrous trimer. handwiki.orgwikipedia.org

A prominent example is the reaction with N,N,N′,N′-tetramethylethylenediamine (TMEDA). When the anhydrous trimer is treated with TMEDA, it breaks apart to form the monomeric adduct, bis(acetylacetonato)(tetramethylethylenediamine)nickel(II), [Ni(acac)₂(tmeda)]. wikipedia.org This reaction is illustrated by the following equation:

[Ni(CH₃COCHCOCH₃)₂]₃ + 3 tmeda → 3 Ni(CH₃COCHCOCH₃)₂(tmeda) wikipedia.org

Similarly, reacting the dihydrate [Ni(acac)₂(H₂O)₂] with TMEDA in a solvent like toluene (B28343) results in the formation of the same [Ni(acac)₂(TMEDA)] complex, which presents as a crystalline solid. nih.gov These adducts are valuable precursors for other organonickel compounds. acs.orgnih.gov

Another key example involves pyridine-N-oxide. This ligand coordinates to the nickel center to form bis(acetylacetonato)bis(pyridine-N-oxide)nickel(II), [Ni(acac)₂(C₅H₅NO)₂]. Structural studies have shown that this complex, like the dihydrate, exists as a trans isomer. wikipedia.org

Formation of Mixed-Ligand Complexes

The principle of ligand exchange extends beyond simple nitrogen donor ligands to a variety of other molecules, leading to the formation of diverse mixed-ligand complexes. In these compounds, the two acetylacetonate ligands remain coordinated to the nickel center while the aquo ligands are substituted.

For instance, reacting Nickel(II) acetylacetonate dihydrate with tertiary phosphines (L) in a 1:2 molar ratio in alcohol solvents yields crystalline complexes with the general formula [Ni(acac)₂L₂]. osti.gov A specific, though unstable, example that has been structurally characterized is trans-[Ni(acac)₂(PMe₂Ph)₂]. acs.org Research has also demonstrated the synthesis of mixed-ligand complexes by reacting the dihydrate with N-benzoyl N'-aryl/alkyl substituted thioureas. chesci.com These reactions highlight the versatility of [Ni(acac)₂(H₂O)₂] as a precursor for generating octahedral nickel(II) complexes with tailored electronic and steric properties.

| Reactant Ligand (L) | Product Complex | Starting Material | Reference(s) |

| N,N,N′,N′-tetramethylethylenediamine (TMEDA) | [Ni(acac)₂(tmeda)] | [Ni(acac)₂]₃ or [Ni(acac)₂(H₂O)₂] | wikipedia.orgnih.gov |

| Pyridine-N-oxide | trans-[Ni(acac)₂(C₅H₅NO)₂] | [Ni(acac)₂(H₂O)₂] | wikipedia.org |

| Tertiary Phosphines (e.g., PMe₂Ph) | trans-[Ni(acac)₂L₂] | [Ni(acac)₂(H₂O)₂] | osti.govacs.org |

| Caffeine | [Ni(acac)₂(caffeine)₂] | [Ni(acac)₂(H₂O)₂] | chesci.com |

Role of Water Molecules in Coordination and Reactivity

The two water molecules in the dihydrate are not merely water of crystallization; they are integral components of the primary coordination sphere of the nickel ion, profoundly influencing the compound's structure and stability.

Influence of Water on Coordination Geometry and Isomerism

In Nickel(II) acetylacetonate dihydrate, the nickel(II) ion is six-coordinate, with the four oxygen atoms from the two bidentate acetylacetonate ligands forming an equatorial plane and the two oxygen atoms from the aquo ligands occupying the axial positions. wikipedia.org This arrangement results in a nearly octahedral coordination geometry. wikipedia.orgresearchgate.net

The complex exists as cis and trans isomers, with the trans isomer being the more commonly observed and stable form. wikipedia.org In the trans isomer, the axial Ni–O bonds (to the water ligands) are significantly longer (210.00 pm) than the equatorial Ni–O bonds to the acetylacetonate ligands (200.85 pm and 199.61 pm). wikipedia.org This elongation is a classic example of a tetragonal distortion of an octahedral complex. The presence of these coordinated water molecules allows the nickel center to achieve a stable, six-coordinate state without needing to oligomerize, which is what occurs in the anhydrous form. handwiki.org

Formation of Coordination Polymers and Extended Structures

While Nickel(II) acetylacetonate dihydrate itself is a monomeric complex, its anhydrous counterpart provides a key example of an extended structure. Furthermore, nickel(II) ions, in general, are known to form coordination polymers with appropriate bridging ligands. sci-hub.boxnih.gov

The anhydrous form, [Ni(acac)₂], is not a simple monomer. To satisfy the nickel ion's preference for an octahedral coordination environment, it adopts a trimeric structure, [Ni(acac)₂]₃. handwiki.orgwikipedia.orgguidechem.com In this molecule, the three nickel atoms are arranged in a nearly linear fashion. handwiki.orgwikipedia.org Each central nickel atom is bridged to its neighbor by two oxygen atoms from the acetylacetonate ligands. wikipedia.orgresearchgate.net This sharing of oxygen atoms allows each nickel center to achieve a six-coordinate, octahedral geometry. handwiki.orgwikipedia.org This trimer can be considered a discrete, finite coordination polymer or oligomer. The formation of this trimeric structure is favored over an infinite polymer chain, but it demonstrates the inherent tendency of the coordinatively unsaturated "Ni(acac)₂" unit to form extended structures through oxygen bridging. wikipedia.org

Catalytic Applications and Mechanistic Studies in Organic Reactions

Precursor Role in Homogeneous and Heterogeneous Catalysis

Nickel(II) acetylacetonate (B107027) dihydrate serves as a robust precursor for generating catalytically active species for both homogeneous and heterogeneous catalysis. The Ni(II) center in the complex can be readily reduced in situ to Ni(0), which is the active species in many catalytic cycles, such as cross-coupling and cycloaddition reactions. nih.govrsc.org This reduction can be achieved using various reagents, including organoaluminum compounds in Ziegler-Natta systems or through electrochemical methods. nih.govcmu.edu

In homogeneous catalysis, the solubility of nickel(II) acetylacetonate in organic solvents allows for the formation of well-defined active sites in the reaction medium. nih.gov For instance, its combination with phosphine (B1218219) ligands is an excellent method for generating Ni(0) species directly in solution, which are then available to participate in catalytic cycles. rsc.org

Furthermore, nickel(II) acetylacetonate is a key precursor for the synthesis of heterogeneous catalysts. It is frequently used in methods like thermal decomposition, chemical vapor deposition (CVD), and solvothermal synthesis to produce nickel-containing nanomaterials, such as nickel oxide (NiO) and metallic nickel (Ni) nanoparticles. nih.govnih.govnih.govchemrxiv.org These solid-state materials are highly active and often more robust catalysts for various organic transformations, including hydrogenation and oxidation reactions. The size and morphology of the resulting nanoparticles, which are crucial for their catalytic activity, can be controlled by adjusting the synthesis parameters. nih.govchemrxiv.org

Applications in C-C Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and catalysts derived from nickel(II) acetylacetonate dihydrate play a significant role in several key C-C bond-forming reactions.

Nickel(II) acetylacetonate is a common precatalyst for generating the active Ni(0) species required for cross-coupling reactions, including the Suzuki-Miyaura coupling. While palladium has traditionally dominated this area, nickel catalysis has emerged as a cost-effective and powerful alternative, capable of coupling a broader range of electrophiles. cmu.edursc.orgprinceton.edu

The generally accepted mechanism for the nickel-catalyzed Suzuki reaction proceeds through a Ni(0)/Ni(II) catalytic cycle:

Oxidative Addition: The active Ni(0) species reacts with an organohalide (Ar-X) to form a Ni(II) intermediate, [LₙNi(Ar)(X)].

Transmetalation: The Ni(II) intermediate reacts with an organoboron reagent (Ar'-B(OR)₂) in the presence of a base. The organic group from the boron compound replaces the halide on the nickel center to form a new Ni(II) species, [LₙNi(Ar)(Ar')].

Reductive Elimination: This final step involves the formation of the new C-C bond, yielding the biaryl product (Ar-Ar') and regenerating the active Ni(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

Mechanistic studies have also pointed to the involvement of Ni(I) species and radical pathways, particularly in cross-electrophile coupling reactions. rsc.org These alternative mechanisms, such as a Ni(I)/Ni(III) cycle, expand the synthetic utility of nickel catalysis and allow for unique reactivity not accessible with palladium.

Nickel(II) acetylacetonate is an industrially significant catalyst component for the oligomerization and polymerization of alkenes and alkynes. researchgate.netrsc.org It is a key component in Ziegler-Natta type catalyst systems, typically activated by organoaluminum compounds like diethylaluminum chloride (DEAC) or ethylaluminum sesquichloride (EASC). cmu.edu

In these systems, the interaction between Ni(acac)₂ and the aluminum co-catalyst generates catalytically active Ni(II) hydride or alkyl complexes. cmu.edu These active sites are often deposited on nickel-containing nanoparticles that are formed in situ. The catalytic activity and the resulting product distribution (dimers, oligomers, or polymers) are highly dependent on reaction parameters such as the Al/Ni ratio and the presence of water. cmu.edu For example, studies on ethylene (B1197577) oligomerization have shown that the turnover frequency (TOF) and turnover number (TON) can be tuned by varying these conditions.

| Catalytic System | Al/Ni Ratio | TOF (h⁻¹) | TON (mol/mol Ni) |

|---|---|---|---|

| Ni(acac)₂–DEAC | 10 | 15,000 | 1,250 |

| 25 | 22,000 | 1,830 | |

| 50 | 25,000 | 2,080 | |

| 100 | 16,000 | 1,330 | |

| Ni(acac)₂–EASC | 10 | 12,000 | 1,000 |

| 25 | 28,000 | 2,330 | |

| 50 | 45,000 | 3,750 | |

| 100 | 22,000 | 1,830 |

This table is generated based on data reported in studies on Ziegler-type systems for ethylene oligomerization. cmu.edu

Mechanistic investigations into these systems using techniques like NMR spectroscopy have helped to model the active intermediates, which are typically cationic Ni(II) alkyl complexes. These studies provide insights into the rates of ethylene insertion and chain isomerization, which ultimately determine the architecture of the resulting polymer.

Nickel catalysts derived from precursors like nickel(II) acetylacetonate are highly effective in mediating cycloaddition reactions, which are powerful methods for constructing cyclic molecules. A classic example is the conversion of acetylene to cyclooctatetraene. rsc.org These reactions typically require an active Ni(0) species, which is generated in situ from the Ni(II) precursor.

A prominent application is in [2+2+2] cycloadditions, which combine three unsaturated components, such as two alkyne molecules and one molecule of an isocyanate, nitrile, or carbon dioxide, to form six-membered rings. The catalytic cycle for these reactions is generally understood to involve the following key steps:

Oxidative coupling of two alkyne molecules to a Ni(0) center to form a nickelacyclopentadiene intermediate.

Coordination of the third unsaturated component (the "hetero" component in many cases) to the nickel center.

Insertion of the third component into a Ni-C bond of the metallacycle to form a seven-membered nickelacycle.

Reductive elimination from the seven-membered ring to release the cyclic product and regenerate the Ni(0) catalyst.

The choice of ligand, often an N-heterocyclic carbene (NHC), can significantly influence the catalyst's reactivity and selectivity. DFT calculations have been instrumental in elucidating the reaction pathways and understanding the origins of regio- and stereoselectivity in these complex transformations. By switching reaction conditions, such as from thermal to photochemical activation, the same nickel catalyst can be directed to produce different cycloadducts (e.g., [2+2] vs. [2+4] products).

Catalytic Hydrogenation and Dehydrogenation Reactions

Nickel catalysts are widely used in hydrogenation and dehydrogenation reactions due to their high activity and lower cost compared to precious metals. Nickel(II) acetylacetonate dihydrate serves as a precursor to various forms of active nickel catalysts for these transformations.

The hydrogenation of biomass-derived platform molecules is a critical area of green chemistry. Furfural (B47365), derived from hemicellulose, can be converted into a range of valuable chemicals and fuels through selective hydrogenation. Nickel-based catalysts are highly active for this transformation, though controlling selectivity can be challenging.

Catalysts prepared from nickel(II) acetylacetonate precursors have shown significant promise in this area. For example, heterogeneous nickel catalysts synthesized by the pyrolysis of nickel-based metal-organic frameworks (MOFs) are effective for furfural hydrogenation. The selectivity of the reaction towards either furfuryl alcohol (from hydrogenation of the aldehyde group) or tetrahydrofurfuryl alcohol (from subsequent hydrogenation of the furan ring) can be controlled by the catalyst preparation temperature.

| Catalyst (Calcination Temp.) | Furfural Conversion (%) | Selectivity to Furfuryl Alcohol (%) | Selectivity to Tetrahydrofurfuryl Alcohol (%) |

|---|---|---|---|

| Ni-MFC-300 | 80.1 | 41.2 | 40.3 |

| Ni-MFC-400 | 85.6 | 50.3 | 35.1 |

| Ni-MFC-500 | 92.5 | 59.5 | 30.9 |

| Ni-MFC-600 | 93.2 | 45.8 | 44.8 |

| Ni-MFC-700 | 91.8 | 39.1 | 51.0 |

| Ni-MFC-800 | 89.5 | 30.2 | 58.7 |

Reaction conditions: 0.1 g furfural, 0.025 g catalyst, 15 mL methanol (B129727), 2 MPa H₂, 160 °C, 4 h. This table is generated based on data reported in studies of furfural hydrogenation.

The choice of solvent also has a profound impact on the reaction pathway. In aprotic solvents like tetrahydrofuran, the reaction may favor hydrodeoxygenation to products like 2-methylfuran, while in protic solvents like isopropyl alcohol, ring-opening can occur to yield products such as 1,2-pentanediol. wikipedia.org Furthermore, advanced catalyst designs, such as single-atom nickel catalysts, have been developed for the catalytic transfer hydrogenation (CTH) of furfural, demonstrating exceptionally high activity and selectivity for furfuryl alcohol.

Dehydrogenative Coupling Strategies

Dehydrogenative coupling represents an atom-economical method for forming new chemical bonds, releasing dihydrogen as the sole byproduct. Nickel(II) acetylacetonate has been effectively employed as a precatalyst in such transformations, particularly in dehydrogenative silylation. This process, which forms crucial carbon-silicon bonds, involves the direct coupling of a silicon-hydride (Si-H) bond with an unsaturated substrate.

In these reactions, Nickel(II) acetylacetonate is typically reduced in situ by the silane reagent to a catalytically active Ni(0) species. The catalyst demonstrates high efficacy and selectivity for dehydrogenative silylation over competing pathways like hydrosilylation under specific conditions. Research has shown that while Ni(acac)2 can catalyze hydrosilylation, it often produces dehydrogenative silylation products, among others, when no external reducing agent is used. rsc.org The performance and selectivity of the catalyst can be finely tuned by adjusting reaction conditions and the choice of ligands. rsc.org

For instance, commercially available Ni(acac)2 has been used to catalyze the dehydrogenative silylation of alkenes with tertiary silanes without the need for external reducing agents, showcasing its utility in forming Si-C linkages for applications like silicone crosslinking. rsc.org

Table 1: Performance of Ni(acac)₂ in Dehydrogenative Silylation of Alkenes

| Alkene Substrate | Silane Reagent | Product Type | Selectivity (DS vs. HS) | Reference |

| Divinyltetramethylsiloxane | Tertiary Silane | Dehydrogenative Silylation (DS) | DS-selective | rsc.org |

| 1-Octene | MD'M | Isomerization (major) | Low DS/HS | rsc.org |

Note: Selectivity is highly dependent on the specific substrates and reaction conditions.

C-H Functionalization Reactions

The direct functionalization of carbon-hydrogen (C-H) bonds is a primary goal in modern organic synthesis, offering a more efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Nickel(II) acetylacetonate has emerged as a key precatalyst in this field, particularly when combined with photoredox catalysis.

The synergy between nickel catalysis and visible-light photoredox catalysis has enabled the development of novel C(sp3)-H functionalization reactions under exceptionally mild conditions. In this dual catalytic system, a photocatalyst absorbs visible light and engages in single-electron transfer (SET) to generate radical intermediates, which are then intercepted by a nickel catalyst to form the final cross-coupled product.

Bench-stable Nickel(II) acetylacetonate has been successfully utilized as the nickel source in such transformations. For example, it has been employed in the photoredox-catalyzed alkylation of α-oxy C-H bonds in ethers with alkyl halides. While this specific example demonstrates C(sp3)-H alkylation, the underlying principles are directly applicable to arylation reactions. nih.gov In these systems, the photocatalyst typically initiates the process by promoting the formation of an alkyl radical from the C-H bond via a hydrogen atom transfer (HAT) mechanism. This radical is then captured by a nickel complex, leading to the formation of a new carbon-carbon bond.

Mechanistic studies suggest that an iridium-based photocatalyst, upon excitation by visible light, can facilitate the generation of a bromine radical from a Ni(II) complex. This bromine radical is a potent HAT agent capable of abstracting a hydrogen atom from a weak C(sp3)-H bond, thereby generating the crucial alkyl radical for the cross-coupling cycle. nih.govresearchgate.net

Table 2: Components in a Typical Ni/Photoredox C(sp³)–H Functionalization System

| Component | Example | Function | Reference |

| Nickel Precatalyst | Nickel(II) acetylacetonate | Source of the active nickel catalyst | nih.gov |

| Photocatalyst | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Absorbs visible light, mediates SET/EnT | nih.gov |

| C-H Substrate | Tetrahydrofuran (THF) | Source of C(sp³)-H bond | nih.gov |

| Coupling Partner | Aryl Bromide | Provides the aryl group | nih.gov |

| Base/Additive | K₃PO₄ | May facilitate catalyst turnover | nih.gov |

In the context of dual nickel/photoredox catalysis, C-H activation does not proceed through the traditional concerted metalation-deprotonation pathway often seen in high-temperature, directed C-H functionalizations. Instead, it relies on the generation of a free radical intermediate.

The generally accepted mechanism begins with the in situ reduction of the Ni(II) precatalyst, such as Ni(acac)₂, to a Ni(0) species. This Ni(0) complex then undergoes oxidative addition with an aryl halide (Ar-X) to form an Ar-Ni(II)-X intermediate. Concurrently, the photocatalyst, activated by light, initiates a sequence that results in the abstraction of a hydrogen atom from the C(sp3)-H bond, generating an alkyl radical (R•). This radical is then trapped by the Ar-Ni(II)-X complex to form a high-valent Ar-Ni(III)-R intermediate. The final desired C-C bond is formed via reductive elimination from this Ni(III) species, which releases the arylated product (Ar-R) and regenerates a Ni(I) complex that continues the catalytic cycle. nih.govescholarship.org

Reaction Mechanisms and Catalytic Cycles

The catalytic cycles involving Nickel(II) acetylacetonate as a precatalyst invariably begin with its reduction to a lower oxidation state, typically Ni(0), which is the entry point for most catalytic transformations.

Dehydrogenative Silylation Catalytic Cycle:

Activation: Ni(acac)₂ is reduced by the silane (R₃SiH) to a Ni(0) species.

Oxidative Addition: The Ni(0) complex reacts with the silane via oxidative addition to form a nickel(II) hydride silyl intermediate, (R₃Si)-Ni(II)-H.

Coordination & Insertion: The alkene substrate coordinates to the nickel center and inserts into the Ni-H bond.

Reductive Elimination: The silylated product is released through reductive elimination, regenerating the active Ni(0) catalyst. An alternative pathway involves elimination of H₂ after coordination of the alkene, followed by reductive elimination to form the vinylsilane product.

Photoredox C(sp³)-H Arylation Catalytic Cycle:

Ni(0) Formation: The Ni(II) precatalyst is reduced in situ to Ni(0).

Oxidative Addition: Ni(0) adds to the aryl halide (Ar-X) to form an Ar-Ni(II)-X complex.

Radical Generation (Photoredox Cycle):

A photocatalyst (PC) absorbs light to form an excited state (PC*).

PC* initiates a sequence (often involving a HAT agent) that abstracts a hydrogen from an R-H bond to form an alkyl radical, R•.

Radical Capture: The alkyl radical R• is trapped by the Ar-Ni(II)-X complex, forming a transient Ar-Ni(III)(R)-X species.

Reductive Elimination: The Ni(III) intermediate undergoes reductive elimination to form the C-C bond of the product (Ar-R) and a Ni(I)X species.

Catalyst Regeneration: The Ni(I) species is reduced back to Ni(0) to complete the nickel cycle, while the photocatalyst is also regenerated.

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are fundamental steps in many nickel-catalyzed cross-coupling reactions. rsc.orgdntb.gov.ua In a typical catalytic cycle initiated with Nickel(II) acetylacetonate dihydrate, the Ni(II) precatalyst is first reduced in situ to a catalytically active Ni(0) species. This Ni(0) complex then undergoes oxidative addition with an organic electrophile (e.g., an aryl halide) to form a Ni(II) intermediate. This step involves the formal oxidation of nickel from the 0 to the +2 state and an increase in its coordination number.

Following oxidative addition, a transmetalation step with a suitable organometallic reagent introduces a second organic group to the nickel center. The final carbon-carbon or carbon-heteroatom bond is formed through reductive elimination, where the two organic fragments are coupled, and the nickel center is reduced back to its catalytically active Ni(0) state, thus closing the catalytic cycle. rsc.org Reductive eliminations from Ni(II) centers can be challenging due to the weak oxidizing ability of Ni(II) species, often requiring specific ligand environments or reaction conditions to proceed efficiently. rsc.org

Mechanistic studies have shown that the nature of the organic electrophile and the ligands on the nickel center can influence the pathway of oxidative addition. For instance, while some reactions proceed through a concerted two-electron oxidative addition, others may involve single-electron transfer (SET) pathways, leading to the formation of radical intermediates. nih.govnih.gov

Table 1: Mechanistic Pathways in Ni(acac)₂-Catalyzed Cross-Coupling

| Step | Description | Key Intermediates | Influencing Factors |

| Catalyst Activation | In situ reduction of Ni(II)(acac)₂ to Ni(0) | Ni(0)Lₙ | Reducing agent, Ligands |

| Oxidative Addition | Reaction of Ni(0) with an organic electrophile (R-X) | LₙNi(II)(R)(X) | Nature of R and X, Ligand electronics and sterics |

| Transmetalation | Transfer of an organic group from a main group organometallic reagent (R'-M) to the Ni(II) center | LₙNi(II)(R)(R') | Nature of M and R', Solvent |

| Reductive Elimination | Formation of the C-C or C-heteroatom bond (R-R') and regeneration of the Ni(0) catalyst | Ni(0)Lₙ | Ligand bite angle, Steric hindrance, Electronic effects |

Role of Radical Intermediates in Catalytic Cycles

Nickel catalysts, including those generated from Nickel(II) acetylacetonate dihydrate, are adept at facilitating reactions involving radical intermediates. nih.govacs.orgnih.gov The accessibility of multiple oxidation states allows nickel to engage in single-electron transfer (SET) processes, which are key to the formation of radicals. In many nickel-catalyzed cross-coupling reactions, the oxidative addition step does not occur via a concerted two-electron pathway but rather through a stepwise process involving the formation of radical species. nih.govnih.gov

A common mechanistic motif begins with the generation of a low-valent nickel species, often Ni(I), from the Ni(0) catalyst. This Ni(I) species can then react with an alkyl or aryl halide via halogen-atom abstraction to generate an organic radical and a Ni(II) complex. acs.org This radical can then be captured by another nickel center, often a Ni(II) species, to form a high-valent Ni(III) intermediate. nih.govacs.orgresearchgate.net Subsequent reductive elimination from this Ni(III) species furnishes the desired product and regenerates a lower-valent nickel species that can continue the catalytic cycle. nih.govacs.org

The involvement of radical intermediates provides access to unique reactivity patterns that are complementary to traditional two-electron pathways. nih.gov For instance, the use of radical pathways allows for stereoconvergent cross-coupling reactions, where a racemic starting material can be converted into a single enantiomer of the product. acs.org The specific ligands employed can play a significant role in controlling the fate of these radical intermediates and, consequently, the selectivity of the reaction. acs.orgchemrxiv.org

Table 2: Radical-Involving Steps in Nickel-Catalyzed Reactions

| Step | Description | Nickel Species Involved | Outcome |

| Radical Generation | Single-electron transfer from a low-valent Ni species to an organic halide. | Ni(0) → Ni(I) or Ni(I) → Ni(II) | Formation of an organic radical and a higher-valent Ni species. |

| Radical Capture | Trapping of the organic radical by a Ni(II) complex. | Ni(II) | Formation of a Ni(III) intermediate. nih.govresearchgate.net |

| Reductive Elimination | C-C or C-heteroatom bond formation from the Ni(III) intermediate. | Ni(III) → Ni(I) | Formation of the desired product and regeneration of a catalytically active species. nih.gov |

Influence of Nickel Oxidation States (Ni(0) to Ni(IV)) on Reactivity

A key feature of nickel catalysis is the ability of the metal center to access a wide range of oxidation states, from Ni(0) to Ni(IV). rsc.orgresearchgate.net This versatility allows for diverse and efficient catalytic cycles that are often not accessible to other transition metals like palladium, which typically cycles between the Pd(0) and Pd(II) states. researchgate.net While catalytic cycles involving Ni(0)/Ni(II) and Ni(I)/Ni(III) are the most commonly invoked, the involvement of Ni(IV) has also been proposed and, in some cases, demonstrated. umich.edunih.govrsc.org

The catalytic cycle often begins with the in situ reduction of the Ni(II) precatalyst, such as Nickel(II) acetylacetonate dihydrate, to a Ni(0) species. acs.orgencyclopedia.pub This Ni(0) complex is the starting point for oxidative addition. The resulting Ni(II) intermediate can then participate in various pathways. In some cases, it can be further oxidized to Ni(III) or even Ni(IV) upon reaction with radical species or strong oxidants. umich.edunih.gov

The reactivity and selectivity of the reductive elimination step are highly dependent on the oxidation state of the nickel center. umich.edunih.gov For instance, C-C bond-forming reductive elimination from Ni(III) complexes has been shown to be significantly faster than from analogous Ni(IV) species under certain conditions. nih.gov Conversely, the higher electrophilicity of the Ni(IV) center can favor C-heteroatom bond formation. umich.edunih.gov The ability to access these higher oxidation states is often facilitated by the choice of ligands, which can stabilize these otherwise transient intermediates. rsc.org

Table 3: Common Catalytic Cycles Involving Different Nickel Oxidation States

| Catalytic Cycle | Key Oxidation States | Typical Reactions | Role of Ni(acac)₂·2H₂O |

| Ni(0)/Ni(II) | 0, +2 | Kumada, Suzuki, Negishi, Buchwald-Hartwig couplings | Precursor to the active Ni(0) catalyst. encyclopedia.pub |

| Ni(I)/Ni(III) | +1, +3 | Cross-electrophile coupling, reactions involving radical intermediates | Precursor to Ni(0), which can then enter the Ni(I)/Ni(III) cycle. nih.govacs.org |

| Ni(II)/Ni(IV) | +2, +4 | C-H functionalization, some cross-coupling reactions | The initial Ni(II) state can be oxidized to Ni(IV) via oxidative addition. rsc.org |

Ligand Effects on Catalytic Activity and Selectivity

The ligands coordinated to the nickel center play a paramount role in determining the outcome of a catalytic reaction. illinois.edu The electronic and steric properties of the ligands can influence every step of the catalytic cycle, from the initial reduction of the Nickel(II) acetylacetonate dihydrate precatalyst to the final reductive elimination. illinois.edu The choice of ligand can affect the stability of the active catalyst, its reactivity towards oxidative addition, the rate of transmetalation, and the facility of reductive elimination. illinois.edu

Electron-rich ligands, such as bulky phosphines, tend to increase the electron density on the nickel center, which can promote oxidative addition. illinois.edu Conversely, electron-poor, π-accepting ligands, like N-heterocyclic carbenes (NHCs) or bipyridines, can stabilize low-valent nickel species and facilitate reductive elimination. illinois.edu The steric bulk of a ligand can also be used to control selectivity, for example, by favoring the formation of a particular regio- or stereoisomer. illinois.edu

In reactions involving radical intermediates, the ligand can influence whether the reaction proceeds through a one-electron or two-electron pathway. nih.gov For instance, phosphine-ligated nickel catalysts often favor two-electron, closed-shell oxidative addition, whereas nitrogen-ligated catalysts are more prone to initiate one-electron pathways via halogen atom transfer. nih.gov The chelation of ligands is also a critical factor, with bidentate and tridentate ligands often imparting greater stability to the catalytic species and influencing the geometry of the complex, which in turn affects reactivity. acs.orgillinois.edu

Table 4: Influence of Ligand Type on Catalytic Performance

| Ligand Class | Key Properties | Effect on Catalysis | Example Ligands |

| Phosphines | Strong σ-donors, tunable sterics | Promote oxidative addition, can favor two-electron pathways. nih.govillinois.edu | Triphenylphosphine (PPh₃), 1,2-Bis(diphenylphosphino)ethane (dppe) |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically demanding | Form stable complexes, can enhance catalytic activity. acs.org | IMes, IPr |

| Bipyridines and Phenanthrolines | π-acceptors, redox-active | Stabilize low-valent Ni, promote one-electron pathways and radical reactions. acs.org | 2,2'-Bipyridine (bpy), 1,10-Phenanthroline (phen) |

| Pyridine-bis-oxazolines (PyBox) | Chiral, tridentate | Induce enantioselectivity, often used in asymmetric catalysis. acs.org | (S,S)-Ph-PyBox |

Catalyst Regeneration and Recyclability Studies

The regeneration and recyclability of catalysts are critical aspects of sustainable chemical synthesis, aiming to reduce costs and minimize waste. mdpi.com While there is extensive research on the deactivation and regeneration of nickel catalysts in industrial processes like steam reforming, studies focusing on the regeneration of catalysts derived from Nickel(II) acetylacetonate dihydrate in the context of fine chemical synthesis are less common. mdpi.comkaust.edu.sa

Deactivation of nickel catalysts in organic synthesis can occur through various mechanisms, including the aggregation of nickel nanoparticles, ligand degradation, or the formation of off-cycle, inactive nickel species. uni-konstanz.de For heterogeneous catalysts derived from the reduction of Ni(acac)₂, deactivation can also be caused by sintering of the metal particles or poisoning by sulfur-containing compounds. mdpi.com

Regeneration strategies depend on the cause of deactivation. For catalysts deactivated by coke formation or fouling by organic residues, a common approach is calcination in air to burn off the organic material, followed by a reduction step to regenerate the active metallic nickel. mdpi.com In cases of deactivation by sulfur poisoning, high-temperature treatment with steam or hydrogen can sometimes restore catalytic activity. mdpi.com For homogeneous catalysts, the recovery of the nickel from the reaction mixture and its reconversion to the active catalytic species is a significant challenge. One approach involves the precipitation of the nickel and subsequent redissolution and activation.

Studies on Raney-nickel, a sponge-like nickel catalyst, have shown that deactivation can sometimes be reversed by treatment with hydrogen under pressure, which may displace adsorbed inhibitors or regenerate active surface sites. mdpi.comresearchgate.net While not directly derived from Ni(acac)₂, these studies provide insights into potential regeneration strategies for other nickel-based catalysts. Further research is needed to develop efficient and practical methods for the regeneration and recycling of catalysts specifically derived from Nickel(II) acetylacetonate dihydrate in organic synthesis.

Precursor Applications in Materials Science

Synthesis of Nickel Nanoparticles (NiNPs)

The compound is a key starting material for producing nickel nanoparticles (NiNPs), with various methods developed to control the final product's properties for applications in catalysis, data storage, and electronics.

Solvothermal synthesis is a common method for preparing NiNPs from Nickel(II) acetylacetonate (B107027). mdpi.comresearchgate.net This technique involves heating a solution of the precursor in a high-boiling-point solvent in a sealed vessel, such as an autoclave. mdpi.comresearchgate.net Oleylamine is frequently used as both a solvent and a reducing agent in this process. mdpi.comresearchgate.net

A typical solvothermal procedure involves dissolving Nickel(II) acetylacetonate in oleylamine, sometimes with a co-solvent like dibenzyl ether and a stabilizing agent such as trioctylphosphine (TOP). mdpi.com The solution is degassed, often by purging with an inert gas like nitrogen, to prevent the oxidation of nickel. mdpi.comresearchgate.net The mixture is then heated to a specific temperature, for example, 220°C, for a set duration to facilitate the reduction of the nickel precursor and the nucleation and growth of NiNPs. mdpi.com The resulting nanoparticles are typically highly monodisperse and spherical, with sizes ranging from 4 to 16 nm. mdpi.comnih.gov

| Parameter | Typical Value/Condition | Source |

| Precursor | Nickel(II) acetylacetonate | mdpi.com |

| Solvent/Reducing Agent | Oleylamine (OAm) | mdpi.com |

| Co-Solvent | Dibenzyl ether (DBE) | mdpi.com |

| Stabilizer | Trioctylphosphine (TOP) | mdpi.com |

| Temperature | 220 °C | mdpi.com |

| Atmosphere | Inert (Nitrogen purge) | mdpi.com |

| Resulting Particle Size | 4–16 nm | nih.gov |

Thermal decomposition is another effective method for synthesizing NiNPs from Nickel(II) acetylacetonate. researchgate.netresearchgate.net This process involves heating the precursor in the presence of a reducing agent and capping agents to control particle growth. researchgate.net The decomposition of the organometallic precursor leads to the formation of metallic nickel nanoparticles.

In one approach, Nickel(II) acetylacetonate is decomposed in alkylamines at temperatures ranging from 215°C to 260°C. researchgate.net The reaction temperature plays a critical role in determining the crystalline phase of the resulting nanoparticles. researchgate.net Another method involves the non-isothermal decomposition of the precursor. nih.gov For instance, NiO/C nanocomposites have been synthesized by heating a mixture of Nickel(II) acetylacetonate and a carbon support at a constant rate to a final temperature of 420°C, which corresponds to the complete decomposition of the acetylacetonate. nih.gov The decomposition in the presence of oxygen typically leads to the formation of nickel oxide (NiO). researchgate.net

Precise control over the size, shape, and crystal structure of NiNPs is crucial for their application. Several parameters in the synthesis process can be adjusted to achieve the desired characteristics.

Precursor Concentration: The concentration of Nickel(II) acetylacetonate directly affects the size of the resulting nanoparticles. Higher precursor concentrations can lead to increased rates of nucleation and growth, often resulting in larger particles and potential agglomeration.

Temperature and Reaction Time: The reaction temperature influences the rate of precursor decomposition and the subsequent nucleation and growth of nanoparticles. For example, in the thermal decomposition of Nickel(II) acetylacetonate in oleylamine, different crystalline phases were obtained by varying the temperature between 215°C and 260°C. researchgate.net Reduction time can also influence the morphology, determining whether nanoparticles or nanosheets are formed.

Surfactants and Capping Agents: The use of surfactants or capping agents like hexadecylamine (HDA) and trioctylphosphine oxide (TOPO) provides control over particle growth. elsevierpure.comresearchgate.net The ratio of these agents can be varied to tune the nanoparticle size, with demonstrated control in the range of 3 to 11 nm. elsevierpure.comresearchgate.net Surfactants stabilize the particles, preventing aggregation and allowing for the formation of monodisperse nanoparticles. researchgate.net

| Parameter | Effect on NiNPs | Source |

| Precursor Concentration | Higher concentration can lead to larger particles | |

| Temperature | Influences crystalline phase and decomposition rate | researchgate.net |

| Surfactants (e.g., HDA/TOPO) | Controls particle size and prevents aggregation | elsevierpure.comresearchgate.net |

| Reaction Time | Affects particle morphology (e.g., nanoparticles vs. nanosheets) |

Deposition of Thin Films

Nickel(II) acetylacetonate is a valuable precursor for depositing nickel-containing thin films, particularly nickel oxide (NiO), which is a p-type semiconductor with applications in various electronic and optoelectronic devices. sigmaaldrich.com

Metal Organic Chemical Vapor Deposition (MOCVD) is a technique used to grow high-purity thin films. Nickel(II) acetylacetonate's volatility makes it a potential precursor for MOCVD processes. mocvd-precursor-encyclopedia.de In MOCVD, the precursor is vaporized and transported to a heated substrate, where it decomposes to form a thin film. While other nickel β-diketonates and nickel dialkylaminoalkoxides are also used, Nickel(II) acetylacetonate is a recognized option for depositing nickel-containing layers. mocvd-precursor-encyclopedia.dersc.org The growth of nickel metal thin films has been demonstrated using related precursors at substrate temperatures around 300°C. mocvd-precursor-encyclopedia.de

The sol-gel method is a cost-effective and versatile wet-chemical technique for fabricating thin films. nih.govui.ac.id Nickel(II) acetylacetonate can be used as the nickel source in sol-gel processes to deposit NiO films. sigmaaldrich.comguidechem.comwikipedia.org

Fabrication of Advanced Materials

Nickel(II) acetylacetonate dihydrate serves as a versatile and crucial precursor in the synthesis of a wide array of advanced materials. Its solubility in organic solvents and its ability to decompose cleanly at relatively moderate temperatures make it an ideal candidate for various fabrication techniques, including sol-gel processes, thermal decomposition, and chemical vapor deposition (CVD). jchemrev.comsigmaaldrich.com These methods allow for the creation of materials with controlled purity, dimensionality, and morphology.

Magnetic Materials Synthesis

The thermal decomposition of Nickel(II) acetylacetonate is a prominent method for synthesizing nickel-based magnetic nanoparticles. jchemrev.com By carefully controlling reaction parameters such as temperature, atmosphere, and the presence of surfactants or reducing agents, researchers can produce nanoparticles of nickel (Ni), nickel oxide (NiO), or nickel carbide (Ni₃C) with specific magnetic properties. jchemrev.comsigmaaldrich.com For instance, the thermal decomposition of the anhydrous Nickel(II) acetylacetonate complex can yield a composite of nickel and nickel oxide (Ni/NiO). tandfonline.com

In solution-phase synthesis, Nickel(II) acetylacetonate is decomposed at high temperatures in the presence of capping agents like oleylamine and reducing agents. This approach allows for fine control over the particle size, which is crucial for tuning the magnetic behavior of the resulting nanoparticles, such as achieving superparamagnetism. ucc.ie The choice of precursor and reaction conditions directly influences the size, crystalline phase, and ultimately the magnetic attributes of the synthesized nanoparticles. jchemrev.com

| Precursor | Synthesis Method | Key Reagents/Conditions | Resulting Magnetic Material | Reference |

| Nickel(II) acetylacetonate | Thermal Decomposition | 500°C in air atmosphere | Ni/NiO composite | tandfonline.com |

| Nickel(II) acetylacetonate | Thermal Decomposition | Oleylamine, n-trioctylphosphine | Superparamagnetic Ni nanoparticles | ucc.ie |

| Nickel(II) acetylacetonate | Chemical Vapor Deposition | Hydrogen as reducing agent | Ni/NiO nanoparticles | scirp.org |

| Nickel(II) acetylacetonate | Thermal Decomposition | Methane (B114726), Argon, Hydrogen atmosphere | Ni nanocrystals with carbon-encapsulated Ni₃C | sigmaaldrich.com |

Conductive Polymers and Electronic Materials

While not a direct component in the backbone of conductive polymers, Nickel(II) acetylacetonate is a key precursor for depositing thin films of nickel oxide (NiO), a p-type semiconductor, onto various substrates, including conductive glass. wikipedia.org These NiO films are integral to the fabrication of various electronic devices. sigmaaldrich.com The sol-gel technique is a common method where a solution containing Nickel(II) acetylacetonate is applied to a substrate, followed by a thermal treatment to form a uniform, crystalline NiO film. wikipedia.org

Furthermore, techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD) utilize Nickel(II) acetylacetonate to create high-purity, uniform nickel-containing coatings essential for electronic applications. sigmaaldrich.com Its volatility and clean decomposition are advantageous for these vapor-phase deposition processes, enabling the precise fabrication of thin films for sensors, batteries, and other electronic components. sigmaaldrich.com

Hybrid Materials and Composites

Nickel(II) acetylacetonate is frequently employed in the synthesis of advanced hybrid materials and composites where nickel or nickel oxide nanoparticles are integrated into a matrix material. A significant area of research is the creation of NiO/Carbon nanocomposites. sigmaaldrich.com In these syntheses, the nickel precursor is decomposed in the presence of a carbon source to yield NiO nanoparticles finely dispersed within a carbon matrix. This architecture is highly beneficial for applications such as supercapacitors and catalysts, as the carbon matrix enhances electrical conductivity and provides a high surface area.

Another important class of materials is metal-metal oxide composites. The thermal decomposition of bis(acetylacetonato) nickel(II) in air can produce a Ni/NiO composite material, where metallic nickel and nickel oxide phases coexist. tandfonline.com More complex composites, such as nickel oxide/nickel supported by N-doped carbon (NiO/Ni–N/C), have also been prepared using hydrothermal methods followed by carbonization. rsc.org These multi-component materials often exhibit synergistic properties, making them highly effective for applications like electrocatalysis in fuel cells. rsc.org

Characterization of Derived Materials

The functional properties of materials derived from Nickel(II) acetylacetonate dihydrate are intrinsically linked to their structure, size, and morphology. Therefore, detailed characterization using advanced analytical techniques is essential.

Transmission Electron Microscopy (TEM, HRTEM) for Morphology and Lattice Fringes

Transmission Electron Microscopy (TEM) is a fundamental tool for characterizing the nanoscale materials synthesized from Nickel(II) acetylacetonate. It provides direct visualization of the nanoparticles, revealing critical information about their size, shape, and state of aggregation. tandfonline.comscirp.org For example, TEM analysis of NiO nanoparticles produced via a sol-gel method confirmed the formation of spherical particles with sizes ranging from 45 to 95 nm. biointerfaceresearch.com